CPPHA is a novel positive allosteric modulator (PAM) of Group 1 metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. [, , ] Allosteric modulators bind to a site distinct from the orthosteric (agonist) binding site and affect receptor activity indirectly. PAMs enhance the receptor's response to agonists. [] CPPHA has been identified as a potential therapeutic agent for central nervous system disorders. []
CPPHA acts as a PAM of mGluR1 and mGluR5 by binding to a novel allosteric site distinct from the binding site of negative allosteric modulators (NAMs) like MPEP (2-methyl-6-(phenylethynyl)pyridine). [, , ] Evidence for this includes:
The primary application of CPPHA, as indicated in the abstracts, is as a research tool for investigating the pharmacology and signaling mechanisms of mGluR1 and mGluR5. [, , ] Specifically, it has been used to:
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4